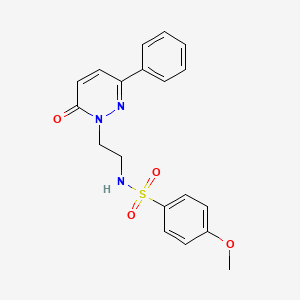

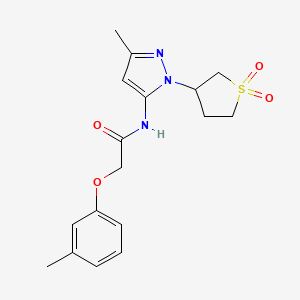

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

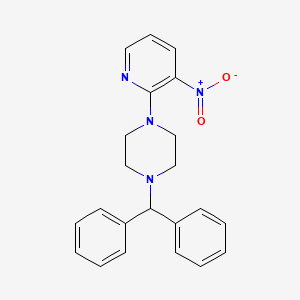

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one is an organic compound that is used in a variety of scientific research applications. It is an important building block for many organic compounds, and its versatile reactivity makes it a valuable reagent for a number of organic syntheses. It is a colorless solid that is soluble in organic solvents, and it has a molecular weight of 341.3 g/mol. This compound has been studied extensively in recent years, and its applications in research are becoming increasingly important.

科学的研究の応用

1. Cell Growth Inhibition

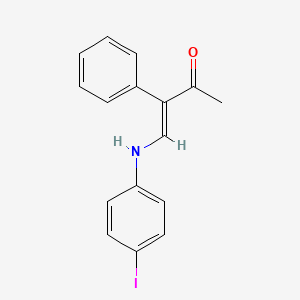

(E)-1-phenylbut-1-en-3-ones, a related class of compounds, have been studied for their cytotoxic activity against human leukemia cell lines. Notably, (E)-1-(Pentafluorophenyl)but-1-en-3-one exhibited significant cell growth inhibitory properties, over 30 times more active than its base compound (Ducki et al., 1997).

2. Biotransformation Studies

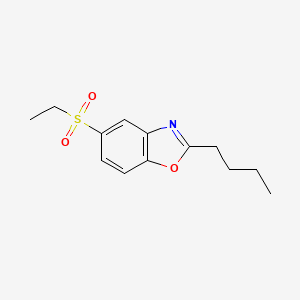

Pleurotus ostreatus, a type of fungus, has shown enoate reductase activity towards substrates including (E)-4-phenylbut-3-ene-2-one and its derivatives. This activity leads to the production of saturated ketones and alcohols, demonstrating the compound's potential in biotransformation processes (Skrobiszewski et al., 2013).

3. Near-Infrared Imaging

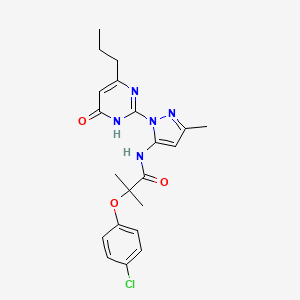

A styryl-containing aza-BODIPY dye was developed using a reaction involving E-4-phenylbut-3-en-2-one. This dye, exhibiting properties suitable for labeling living cells, is useful for imaging assays in the near-infrared region, highlighting the compound's application in biological imaging (Jiang et al., 2014).

4. Antiestrogenic Properties

Research on 1,1,2-Triphenylbut-1-enes, chemically related to (E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one, revealed potential antiestrogenic properties. These compounds were found to inhibit the growth of hormone-dependent human breast cancer cell lines, indicating their potential use in cancer treatment (Schneider et al., 1985).

特性

IUPAC Name |

(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNYMLCMBNFCO-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/NC1=CC=C(C=C1)I)/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)